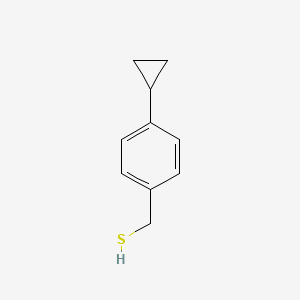
2-甲基-2,3-二氢-1,4-苯并二噁英-2-羧酸
描述
“2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid” is a chemical compound that is part of the 1,4-benzodioxane family . It has been studied for its potential in the synthesis of enantiomerically enriched 1,4-benzodioxanes .
Synthesis Analysis
The synthesis of enantiomerically enriched 1,4-benzodioxanes, including 2-substituted versions like our compound of interest, has been achieved using a versatile catalyst system . The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst . Excellent enantioselectivities of up to 99:1 er were obtained by using the catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .Molecular Structure Analysis
The molecular structure of “2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid” is characterized by a 1,4-benzodioxane core with a methyl and a carboxylic acid substituent at the 2-position .Chemical Reactions Analysis
The chemical reactions involving “2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid” are primarily centered around its synthesis. The process involves ring closing metathesis and asymmetric hydrogenation .Physical And Chemical Properties Analysis
The compound “2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid” is a solid at room temperature . Its molecular weight is 194.19 . The melting point of this compound is between 126-128 degrees Celsius .科学研究应用
Anticancer Agents
Derivatives of 2,3-dihydrobenzoxathiine have been utilized as anticancer agents due to their biological activity. The presence of oxygen and sulfur in the benzoheterocyclic compounds contributes to their efficacy in this field .
Artificial Sweeteners
Some benzodioxine derivatives are used as artificial sweeteners. Their structural properties allow them to interact with sweet taste receptors, providing a sugar-like sweetness without the calories .
Estrogenic Agents
These compounds can also act as estrogenic agents, which means they can mimic the action of estrogen in the body. This application is significant in medical treatments that require estrogenic activity .
Antioxidants
The antioxidant properties of benzodioxine derivatives make them valuable in pharmaceutical research. Antioxidants are important for protecting cells from damage caused by free radicals .
Serotonin Inhibitors
Benzodioxine derivatives have been used as serotonin (5-HT 2C) inhibitors. This application is crucial for developing treatments for disorders related to serotonin imbalance, such as depression .
Antimycotic Agents
These compounds have shown effectiveness as antimycotic agents, which are used to treat fungal infections. The chemical structure of benzodioxine derivatives contributes to their antifungal properties .
Antimicrobial Activities
Some derivatives containing benzodioxine structures have demonstrated good antimicrobial activities against various microorganisms. This makes them potential candidates for developing new antimicrobial drugs .
Enzymatic Synthesis Applications
Chiral motifs of 2,3-dihydro-1,4-benzodioxane are extensively utilized in medicinal substances and bioactive natural compounds due to their significant biological activities. They are involved in the enzymatic synthesis of therapeutic agents like prosympal, dibozane, piperoxan, and doxazosin .
作用机制
属性
IUPAC Name |
3-methyl-2H-1,4-benzodioxine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-10(9(11)12)6-13-7-4-2-3-5-8(7)14-10/h2-5H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXYEGILYPEDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC=CC=C2O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2978014.png)
![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2978015.png)
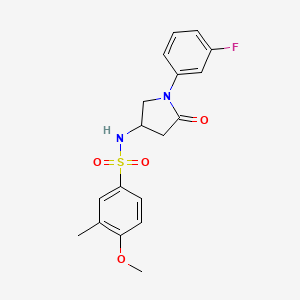
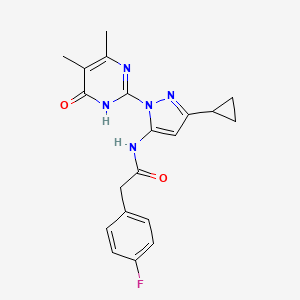
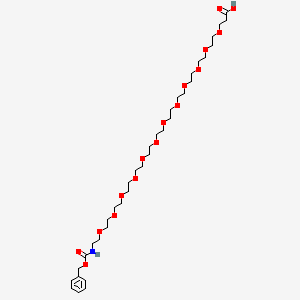

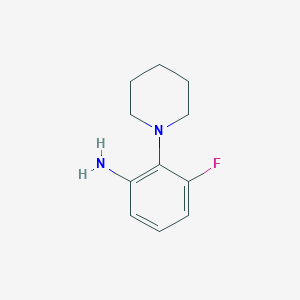
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2978026.png)
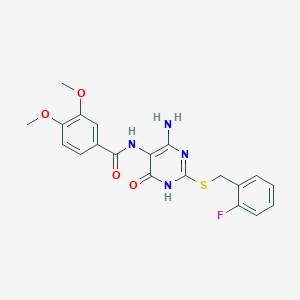
![ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate](/img/no-structure.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide](/img/structure/B2978031.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2978032.png)
